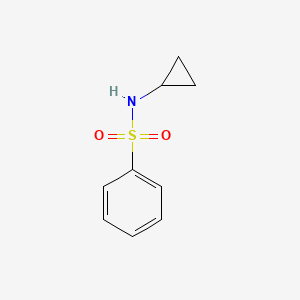
N'-(2,3-dihydroxybenzylidene)-3-nitrobenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2,3-dihydroxybenzylidene)-3-nitrobenzenesulfonohydrazide, commonly known as DNSH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DNSH is a yellow crystalline powder that has a molecular formula of C13H10N4O6S and a molecular weight of 366.31 g/mol.
Scientific Research Applications
DNSH has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of DNSH is in the field of analytical chemistry, where it is used as a reagent for the determination of trace amounts of copper and nickel ions in water samples. DNSH has also been used as a fluorescent probe for the detection of nitric oxide in living cells.
DNSH has been found to exhibit significant anti-tumor activity in various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. DNSH has also been found to inhibit the growth of cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Mechanism of Action
The mechanism of action of DNSH involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. DNSH has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
DNSH has been found to exhibit significant anti-tumor activity in various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. DNSH has also been found to inhibit the growth of cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Advantages and Limitations for Lab Experiments
One of the major advantages of DNSH is its ability to selectively target cancer cells without affecting normal cells. This makes it a promising candidate for the development of anti-cancer drugs. However, DNSH has some limitations for lab experiments. It is a yellow crystalline powder that is not very soluble in water, which makes it difficult to use in aqueous solutions. DNSH is also sensitive to light and air, which can affect its stability.
Future Directions
There are several future directions for the study of DNSH. One of the major directions is the development of DNSH-based anti-cancer drugs. DNSH has been found to exhibit significant anti-tumor activity in various cancer cell lines, and its selective targeting of cancer cells makes it a promising candidate for the development of anti-cancer drugs.
Another future direction is the study of the mechanism of action of DNSH. Although the mechanism of action of DNSH has been partially elucidated, there is still much to be learned about its interactions with various enzymes and signaling pathways.
Conclusion:
In conclusion, DNSH is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DNSH has shown promising results in the field of anti-cancer research, and its selective targeting of cancer cells makes it a promising candidate for the development of anti-cancer drugs.
Synthesis Methods
The synthesis of DNSH involves the reaction of 2,3-dihydroxybenzaldehyde with 3-nitrobenzenesulfonylhydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The yield of DNSH obtained by this method is around 60%.
properties
IUPAC Name |
N-[(Z)-(2,3-dihydroxyphenyl)methylideneamino]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O6S/c17-12-6-1-3-9(13(12)18)8-14-15-23(21,22)11-5-2-4-10(7-11)16(19)20/h1-8,15,17-18H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKHGHYQECPUQO-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N/N=C\C2=C(C(=CC=C2)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(2,3-dihydroxyphenyl)methylidene]-3-nitrobenzenesulfonohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6058937.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6058942.png)
![2-[1-(cyclohexylmethyl)-4-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6058951.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide](/img/structure/B6058954.png)
![3-{2-[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6058958.png)
![2-[2-(4-nitrophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6058969.png)
![3-({[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6058980.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6058988.png)
![[(6-fluoro-4-quinolinyl)oxy]acetic acid](/img/structure/B6058993.png)
![4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B6059011.png)

![3-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6059027.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2,3,6-trifluorobenzyl)-3-piperidinecarboxamide](/img/structure/B6059028.png)